molecular formula C8H8Cl2N4 B13323977 2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine

2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine

Cat. No.: B13323977
M. Wt: 231.08 g/mol
InChI Key: RVAUHQOBEFGBDJ-UHFFFAOYSA-N
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Description

2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine is a compound that belongs to the class of fused heterocycles. This compound is notable for its inclusion in several kinase inhibitors and nucleoside drugs, making it a significant molecule in medicinal chemistry .

Preparation Methods

The synthesis of 2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine can be achieved through various synthetic routes. Some of the common methods include:

    Synthesis from Pyrrole Derivatives: This involves the cyclization of pyrrole derivatives under specific conditions.

    Bromohydrazone Method: This method utilizes bromohydrazone intermediates to form the desired compound.

    Formation of Triazinium Dicyanomethylide: This involves the formation of a triazinium intermediate, which then undergoes further reactions to yield the target compound.

    Multistep Synthesis: This involves multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

    Transition Metal Mediated Synthesis: This method uses transition metals as catalysts to facilitate the formation of the compound.

    Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine derivatives to form the target compound.

Chemical Reactions Analysis

2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced using common reducing agents to yield reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

    Cyclization: It can undergo cyclization reactions to form cyclic derivatives.

Scientific Research Applications

2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various complex molecules.

    Biology: The compound is used in biological studies to understand its effects on different biological systems.

    Medicine: It is a key component in the development of kinase inhibitors and nucleoside drugs, which are used in cancer therapy and antiviral treatments.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It acts as a kinase inhibitor, targeting specific kinases involved in cancer cell proliferation. The compound binds to the active site of the kinase, inhibiting its activity and thereby preventing the phosphorylation of downstream targets. This leads to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine is unique due to its specific structure and activity. Similar compounds include:

    Avapritinib: A kinase inhibitor used in cancer therapy.

    Remdesivir: An antiviral drug used in the treatment of COVID-19.

    Brivanib Alaninate: An antitumorigenic drug.

    BMS-690514: An EGFR inhibitor in clinical phase II.

    BMS-599626: Another EGFR inhibitor in clinical phase II

These compounds share similar structural motifs but differ in their specific targets and applications, highlighting the versatility and importance of the pyrrolo[2,1-f][1,2,4]triazine scaffold in medicinal chemistry.

Properties

Molecular Formula

C8H8Cl2N4

Molecular Weight

231.08 g/mol

IUPAC Name

2-(2,4-dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanamine

InChI

InChI=1S/C8H8Cl2N4/c9-7-6-2-1-5(3-4-11)14(6)13-8(10)12-7/h1-2H,3-4,11H2

InChI Key

RVAUHQOBEFGBDJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1)C(=NC(=N2)Cl)Cl)CCN

Origin of Product

United States

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